8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176817
InChI: InChI=1S/C17H20ClNO3/c1-3-19(4-2)9-13-15(20)14(18)8-12-10-6-5-7-11(10)17(21)22-16(12)13/h8,20H,3-7,9H2,1-2H3
SMILES:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol

8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC15176817

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
IUPAC Name 8-chloro-6-(diethylaminomethyl)-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C17H20ClNO3/c1-3-19(4-2)9-13-15(20)14(18)8-12-10-6-5-7-11(10)17(21)22-16(12)13/h8,20H,3-7,9H2,1-2H3
Standard InChI Key WHSIJRGPMOMCCX-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=C2C(=CC(=C1O)Cl)C3=C(CCC3)C(=O)O2

Introduction

The compound 8-Chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chemical belonging to the chromene family. Chromenes are bicyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This detailed review focuses on its structure, properties, synthesis, and potential applications.

Molecular Information

  • IUPAC Name: 4-(6-chloro-2-oxochromen-3-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one .

  • Molecular Formula: C23H20ClNO5C_{23}H_{20}ClNO_5 .

  • Molecular Weight: 425.9 g/mol .

Structural Characteristics

The compound features:

  • A chromene ring system with substitutions at positions 6 (chlorine), 7 (hydroxy group), and 8 (diethylaminomethyl group).

  • A cyclopenta[c]chromenone framework, which contributes to its rigidity and bioactivity.

Table 1: Key Structural Descriptors

DescriptorValue
SMILESCCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O)O
InChIInChI=1S/C23H20ClNO5/c1-3-25(4-2)...
InChIKeyXHYTYUSYLPFEBP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Chromene Derivative Preparation: Starting with a substituted chromene precursor.

  • Aminomethylation: Introduction of the diethylaminomethyl group using formaldehyde and diethylamine under acidic or basic conditions.

  • Halogenation: Chlorine is introduced selectively at position 6 using chlorinating agents like thionyl chloride.

These steps are carried out under controlled conditions to ensure regioselectivity and high yield.

Pharmacological Potential

Chromene derivatives, including this compound, are known for:

  • Anticancer Activity: Chromenes often inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells .

  • Antimicrobial Effects: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .

Mechanism of Action

The hydroxyl group at position 7 enhances hydrogen bonding with biological targets, while the diethylaminomethyl group increases lipophilicity, aiding in membrane penetration.

Medicinal Chemistry

This compound is a candidate for:

  • Drug Development: As a lead molecule for anticancer or antimicrobial drug design.

Molecular Docking Studies

Preliminary docking studies suggest strong binding affinity to receptors like cytochrome P450 enzymes and histamine receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator